molecular formula C9H8N2O3 B11719128 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B11719128
M. Wt: 192.17 g/mol
InChI Key: DKTXLNDRDDDQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a methoxy group at the 7th position and a carboxylic acid group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the introduction of a methoxy group can be achieved through methylation reactions, followed by cyclization to form the pyrrolo[2,3-c]pyridine core. The carboxylic acid group is then introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps. The process may also involve purification techniques such as recrystallization and chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-c]pyridine derivatives.

Scientific Research Applications

7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery, particularly in the development of inhibitors targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family, differing in the position of the nitrogen atom in the pyridine ring.

    1H-pyrrolo[3,2-c]pyridine: Similar structure but with a different fusion pattern of the pyrrole and pyridine rings.

    7-Methoxy-1H-indole-2-carboxylic acid: Similar functional groups but with an indole core instead of a pyrrolopyridine core.

Uniqueness

7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion pattern and functional group positions, which confer distinct chemical and biological properties. Its methoxy and carboxylic acid groups provide sites for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-7-5(2-3-10-8)4-6(11-7)9(12)13/h2-4,11H,1H3,(H,12,13)

InChI Key

DKTXLNDRDDDQKD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1NC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.